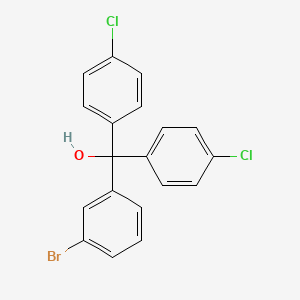
3-Bromo-4',4''-dichlorotrityl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4’,4’'-dichlorotrityl alcohol is a chemical compound with the molecular formula C19H12BrCl2O. It is characterized by the presence of bromine and chlorine atoms attached to a trityl alcohol structure. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4’,4’‘-dichlorotrityl alcohol typically involves the reaction of 3-bromo-4’,4’'-dichlorobenzophenone with a reducing agent. One common method is the reduction of the ketone group to an alcohol using sodium borohydride (NaBH4) in a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-4’,4’'-dichlorotrityl alcohol may involve larger-scale reactions using similar reducing agents but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4’,4’'-dichlorotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to a hydrocarbon using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: 3-Bromo-4’,4’'-dichlorobenzophenone.
Reduction: 3-Bromo-4’,4’'-dichlorotoluene.
Substitution: 3-Iodo-4’,4’'-dichlorotrityl alcohol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4’,4’'-dichlorotrityl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4’,4’'-dichlorotrityl alcohol involves its interaction with various molecular targets. In oxidation reactions, the alcohol group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the alcohol is converted to a hydrocarbon by the addition of hydrogen atoms from the reducing agent. The presence of bromine and chlorine atoms can influence the reactivity and selectivity of these reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-chlorobenzyl alcohol: Similar structure but with fewer chlorine atoms.
4’,4’'-Dichlorotrityl alcohol: Lacks the bromine atom.
3-Bromo-4’,4’'-dichlorobenzophenone: Ketone analog of the alcohol.
Uniqueness
3-Bromo-4’,4’'-dichlorotrityl alcohol is unique due to the combination of bromine and chlorine atoms attached to the trityl alcohol structure. This combination imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications.
Eigenschaften
Molekularformel |
C19H13BrCl2O |
|---|---|
Molekulargewicht |
408.1 g/mol |
IUPAC-Name |
(3-bromophenyl)-bis(4-chlorophenyl)methanol |
InChI |
InChI=1S/C19H13BrCl2O/c20-16-3-1-2-15(12-16)19(23,13-4-8-17(21)9-5-13)14-6-10-18(22)11-7-14/h1-12,23H |
InChI-Schlüssel |
DGDLIUPMEBOQGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(7-fluoro-2-pyridin-2-ylquinolin-3-yl)ethyl]-7H-purin-6-amine](/img/structure/B13395487.png)

![2-benzenesulfonamido-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13395507.png)
![6-Bromo-1-[(trimethylsilyl)oxy]-1,2,3,4-tetrahydronaphthalene-1-carbonitrile](/img/structure/B13395513.png)
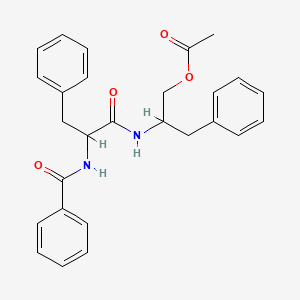
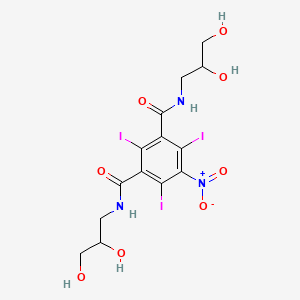
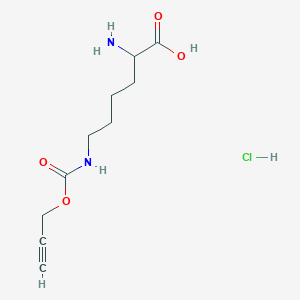
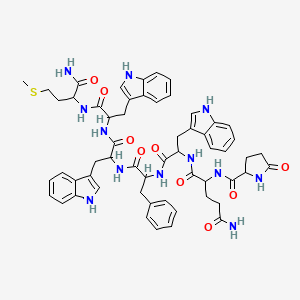
![Disodium;2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13395555.png)
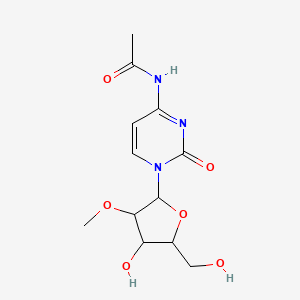

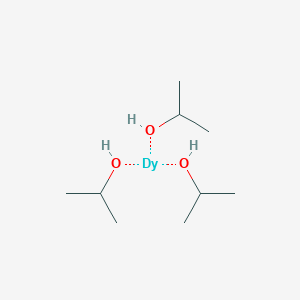
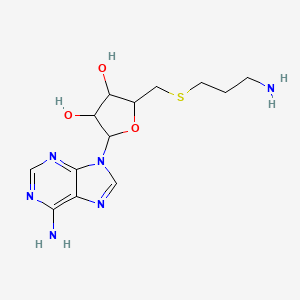
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)
